molecular formula C19H30N2O3S B2752462 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 953258-88-3

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2752462
CAS RN: 953258-88-3
M. Wt: 366.52
InChI Key: IMRXKSICRXAETJ-UHFFFAOYSA-N
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Description

The compound “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also contains a methoxyethyl group, a sulfonamide group, and a tetrahydronaphthalene group .

Scientific Research Applications

Receptor Binding Studies

Compounds structurally related to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide have been extensively studied for their affinity and selectivity toward sigma receptors. These receptors are implicated in several physiological and pathological processes, including cancer, neurological diseases, and drug addiction. For instance, a study demonstrated that methyl substitution on the piperidine ring of related derivatives can significantly influence sigma(1) receptor affinity and selectivity, suggesting potential applications in developing selective ligands for sigma(1) receptor-related pathologies (Berardi et al., 2005).

Cancer Research

Some derivatives of this compound have shown antiproliferative activity against cancer cell lines, indicating their potential in tumor research and therapy. The interaction with sigma receptors, particularly the sigma(1) subtype, suggests a novel approach to cancer treatment, including the use of these compounds as tools for positron emission tomography (PET) experiments to study tumor biology (Berardi et al., 2005).

Imaging and Diagnostic Applications

The structural framework of this compound lends itself to the development of radiolabeled compounds for imaging. Specifically, carbon-11 labeled naphthalene-sulfonamides have been synthesized for PET imaging of human receptors, demonstrating the compound's utility in non-invasive diagnostic imaging for identifying and quantifying receptor expression in various diseases, including cancer (Wang et al., 2008).

Receptor Activity Modulation

Investigations into the activity of related compounds at serotonin (5-HT) receptors, particularly the 5-HT7 receptor, have highlighted their potential in modulating receptor activity. This has implications for developing therapies for central nervous system disorders, where modulation of 5-HT7 receptor activity may be beneficial. Studies have identified compounds with high affinity for 5-HT7 receptors, indicating the chemical class's potential for producing selective receptor ligands (Leopoldo et al., 2004).

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-24-13-12-21-10-8-16(9-11-21)15-20-25(22,23)19-7-6-17-4-2-3-5-18(17)14-19/h6-7,14,16,20H,2-5,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRXKSICRXAETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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